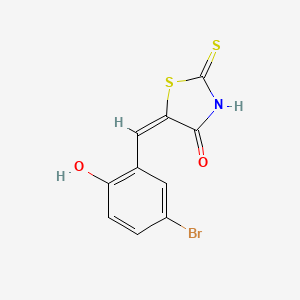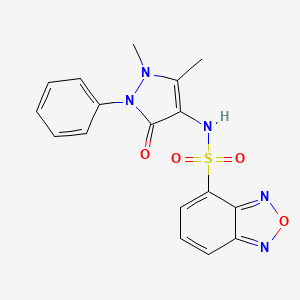![molecular formula C16H23NO5S2 B3485155 4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine](/img/structure/B3485155.png)
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine
Overview
Description
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine, also known as TEMPO, is an organic compound that has been extensively studied in scientific research. TEMPO is a stable and versatile free radical that has been used in various chemical reactions, synthesis methods, and biomedical applications.
Mechanism of Action
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine acts as a radical scavenger, reacting with other radicals to form stable products. It can also act as an oxidizing agent, reacting with electron-rich substrates to form radical cations. This compound's mechanism of action has been extensively studied, and it has been found to be a highly efficient and selective radical scavenger.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and has been used in various biomedical applications. It has been found to protect against oxidative stress-induced damage in cells and tissues. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine's stability and versatility make it an ideal choice for chemical reactions and biomedical applications. Its low toxicity and high solubility in water make it easy to handle and use in laboratory experiments. However, this compound's reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine's unique properties make it a promising candidate for various future applications. Some potential future directions include its use as a spin label in EPR spectroscopy, as a catalyst in organic synthesis, and as an antioxidant in the treatment of various diseases. Further research is needed to fully explore this compound's potential in these areas.
In conclusion, this compound, or this compound, is a stable and versatile free radical that has been extensively studied in scientific research. It has been used in various chemical reactions, synthesis methods, and biomedical applications. This compound's unique properties make it a promising candidate for future applications in various fields, and further research is needed to fully explore its potential.
Scientific Research Applications
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine has been widely used in scientific research for its unique properties as a stable and versatile free radical. It has been used in various chemical reactions, including oxidation, reduction, and polymerization reactions. This compound has also been used as a catalyst in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5-phenyl-1,3-dithiane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c18-23(19)12-15(14-4-2-1-3-5-14)13-24(20,21)16(23)6-7-17-8-10-22-11-9-17/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHEPPNSYYXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3485073.png)
![N-[1-[(1,3-benzodioxol-5-ylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B3485096.png)
![N-(1,1-dimethyl-2-propyn-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3485099.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3485110.png)


![3-methyl-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3485129.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B3485136.png)
![7,9-dimethyl-4-(4-phenyl-1-piperazinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3485149.png)
![5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate](/img/structure/B3485160.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3485162.png)
![4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-7-chloroquinoline](/img/structure/B3485167.png)
![7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3485171.png)